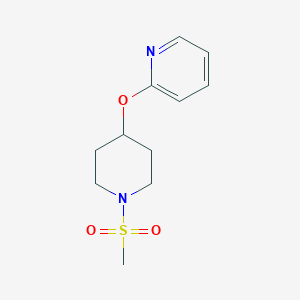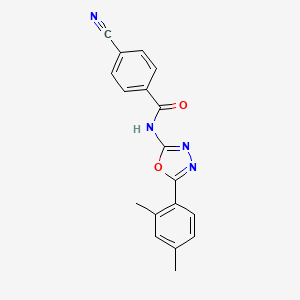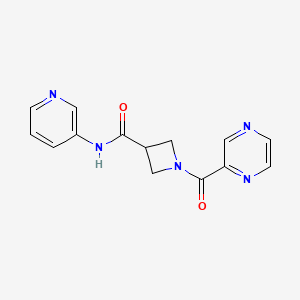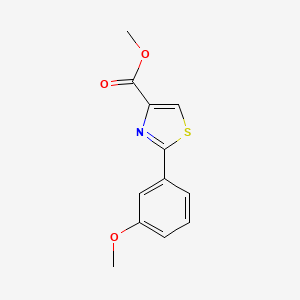
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has been utilized in scientific research for various purposes. This compound has been shown to have potential applications in the fields of pharmacology and biochemistry due to its unique chemical structure and characteristics.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Anion Influence
One notable application is in the formation of hydrogels, where similar compounds demonstrate the capacity to form hydrogels in acidic conditions. The morphology and rheology of these gels can be adjusted based on the anion present, showcasing the compound's utility in tuning the physical properties of gels for potential use in drug delivery systems and tissue engineering. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the gel properties significantly influenced by the anion type, highlighting the broader class's relevance to material science applications (Lloyd & Steed, 2011).
Crystal Structure Insights
Research on similar urea derivatives, such as azimsulfuron, provides insights into the crystal structure, which is crucial for understanding the interaction mechanisms and stability of such compounds. The detailed crystal structure analysis aids in designing more effective compounds with tailored properties for specific applications, such as herbicides or potentially in pharmaceuticals (Jeon et al., 2015).
Enantioselective Anion Receptors
The compound's framework is also explored in the context of enantioselective anion receptors, especially for amino-acid derivatives. This application underscores its potential in chiral separation processes, essential in pharmaceutical ingredient synthesis. The interaction with N-protected amino acid salts via NMR titration experiments offers a glimpse into its utility in stereochemical applications (Roussel et al., 2006).
Synthesis of Heterocycles
Moreover, its analogs have been utilized in the synthesis of diverse and densely functionalized heterocycles, such as pyrano and furano pyrimidinones, demonstrating the compound's significance in organic chemistry for creating pharmacologically relevant structures. Such applications are vital for drug discovery and development, providing a foundation for creating new therapeutic agents (Ghorbani‐Vaghei et al., 2015).
Conformational Studies for Drug Design
Conformational studies on urea and thiourea assemblies offer critical insights for drug design, especially regarding the flexibility and interaction potential of similar compounds. Understanding these conformational aspects is essential for designing compounds with specific binding affinities, showcasing the broader application in medicinal chemistry and pharmaceuticals (Phukan & Baruah, 2016).
Propiedades
IUPAC Name |
1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(17-13-5-3-7-21-13)16-11-8-15-18(9-11)10-12-4-1-2-6-20-12/h3,5,7-9,12H,1-2,4,6,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWFMINOZAYQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate](/img/structure/B2451620.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)

